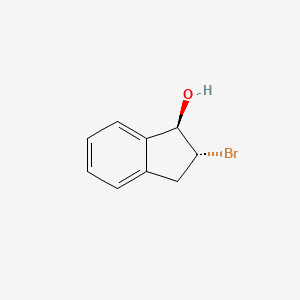

trans-2-Bromo-1-indanol

Description

Significance in Synthetic Organic Chemistry

The utility of trans-2-bromo-1-indanol (B1268501) in synthetic organic chemistry is extensive. It is a key starting material for the synthesis of various biologically active compounds and complex molecular architectures. guidechem.comresearchgate.net The bromine atom can be readily displaced by a variety of nucleophiles, while the hydroxyl group can be oxidized or participate in esterification and etherification reactions. This dual reactivity allows for the introduction of diverse functional groups, making it an invaluable tool for synthetic chemists.

One of the primary applications of this compound is in the preparation of indene (B144670) oxide, a valuable epoxide. researchgate.netjmb.or.kr This transformation is typically achieved through an intramolecular cyclization reaction. Furthermore, it serves as a precursor for the synthesis of other important intermediates, such as 2-bromoindene. ambeed.comchemicalbook.com The compound can also undergo reduction to remove the bromine atom, yielding 1-indanol (B147123), or oxidation to form 2-bromo-1-indanone (B167726).

Role as a Chiral Building Block in Advanced Synthesis

Perhaps the most critical role of this compound is as a chiral building block in asymmetric synthesis. guidechem.com The presence of two stereocenters at the C1 and C2 positions means that it can exist as different stereoisomers. The resolution of racemic this compound into its individual enantiomers is a key step in the synthesis of enantiomerically pure compounds. researchgate.net

Enzymatic kinetic resolution, often employing lipases, has proven to be a highly effective method for separating the enantiomers of this compound. researchgate.netajrconline.org This technique allows for the preparation of enantiomerically enriched forms of the compound, which are then used to synthesize other chiral molecules. For instance, enantiomerically pure (1S,2S)-trans-2-bromo-1-indanol can be converted to (1S,2R)-indene oxide with high enantiomeric excess. researchgate.net These chiral epoxides are versatile intermediates for the synthesis of a variety of chiral compounds, including aminoindanol (B8576300) derivatives which are important ligands and components of pharmaceutical agents. ajrconline.orgmdpi.com

Evolution of Research Perspectives on Indanol Derivatives

Research on indanol derivatives has a long history, with early studies focusing on their basic preparation and chemical properties. acs.org However, over the past few decades, the focus has shifted significantly towards their applications in medicinal chemistry and materials science. ajpsonline.com The rigid framework of the indane scaffold has been recognized as a privileged structure in drug design, providing a constrained conformation that can lead to high binding affinity and selectivity for biological targets.

Indanol derivatives have been investigated for a wide range of pharmacological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. ajrconline.orgajpsonline.com The development of efficient synthetic routes to functionalized indanols, such as this compound, has been instrumental in advancing this research. researchgate.net The ability to introduce various substituents onto the indanol core allows for the systematic exploration of structure-activity relationships, leading to the discovery of new therapeutic agents. For example, derivatives of amino-indanol are key components in some HIV protease inhibitors. ajrconline.org The ongoing exploration of indanol chemistry continues to yield novel compounds with significant potential in various scientific fields.

Compound Information Table

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | Indene bromohydrin | 10368-44-2 | C9H9BrO |

| Indene oxide | 1,2-Epoxyindan | 768-22-9 | C9H8O |

| 1-Indanol | 2,3-Dihydro-1H-inden-1-ol | 6351-10-6 | C9H10O |

| 2-Bromo-1-indanone | 1669-65-4 | C9H7BrO | |

| cis-1-Amino-2-indanol | 7480-35-5 | C9H11NO | |

| 2-Bromoindene | 10485-09-3 | C9H7Br |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 213.07 g/mol | synquestlabs.comsigmaaldrich.com |

| Melting Point | 130-131 °C | sigmaaldrich.com |

| Appearance | White crystalline solid | guidechem.com |

| Assay | 99% | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-bromo-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTESDSDXFLYAKZ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](C2=CC=CC=C21)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Trans 2 Bromo 1 Indanol

Racemic Synthesis Strategies

Racemic trans-2-bromo-1-indanol (B1268501) is commonly prepared through several established methods, including the halogenation of indene (B144670) and the hydrolysis of dihaloindanes.

Halogenation Reactions of Indene Derivatives

A primary and widely utilized method for the synthesis of racemic this compound involves the reaction of indene with a brominating agent in the presence of water. google.comgoogle.com This reaction proceeds via an electrophilic addition mechanism where a bromine cation (Br+) attacks the double bond of indene, forming a bromonium ion intermediate. Subsequent attack by a water molecule, acting as a nucleophile, leads to the formation of the bromohydrin. google.com

Common brominating agents for this transformation include:

N-Bromosuccinimide (NBS) in water : This is a convenient and frequently used method. google.comnih.govsemanticscholar.org Reacting indene with NBS in an aqueous medium provides this compound. google.comsemanticscholar.org One reported procedure using NBS in water at room temperature for three hours yielded 59% of the product. google.com

Bromine water : The reaction of indene with bromine water also yields this compound, although one early report indicated a modest yield of 31%. google.com

Bromine in a saturated sodium bromide solution : This method has been reported to give a high yield of 94% when reacted with indene in the presence of a dispersant. google.comgoogle.com

The stereochemistry of the product is typically trans due to the anti-addition of the bromine and hydroxyl groups across the double bond of the indene ring.

Hydrolytic Approaches from Dihaloindanes

Another significant route to racemic this compound is the hydrolysis of 1,2-dibromoindane (B8583229). google.comsci-hub.se This precursor can be synthesized by the bromination of indene in a suitable organic solvent. google.com The subsequent hydrolysis can be performed by mixing 1,2-dibromoindane with water, often at elevated temperatures (e.g., 50-80°C) to facilitate the reaction. google.com

The configuration of the starting 1,2-dibromoindane (cis or trans) can influence the reaction, but the hydrolysis process generally leads to the formation of the trans-bromohydrin. google.com To improve the efficiency of this biphasic reaction, dispersants or emulsifying agents like polyoxyethylene octyl phenyl ether can be added to enhance the interaction between the organic and aqueous layers. google.com The reaction can also be carried out in the presence of an aprotic organic solvent. google.com

Alternative Established Preparative Routes

An alternative method for generating the necessary 1,2-dibromoindane intermediate involves reacting indene with hydrogen bromide in the presence of hydrogen peroxide. google.com This intermediate can then be hydrolyzed, sometimes without isolation, to produce this compound. google.com

Enantioselective Synthesis of this compound

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of methods to synthesize specific enantiomers of this compound. Chemoenzymatic resolution is a prominent strategy to achieve this.

Chemoenzymatic Resolution Techniques

Chemoenzymatic methods leverage the high selectivity of enzymes to resolve racemic mixtures, providing access to enantiomerically enriched or pure compounds.

Kinetic resolution using lipases is a powerful and widely applied technique for obtaining enantiomerically pure forms of this compound. capes.gov.brajrconline.orgresearchgate.net This process involves the enantioselective acylation of the racemic alcohol, where one enantiomer reacts at a much faster rate than the other, allowing for their separation.

A notable example is the use of Candida antarctica lipase (B570770) B (CAL-B), often immobilized (e.g., Novozym 435), as the biocatalyst. researchgate.netlookchem.com In a typical procedure, racemic this compound is subjected to transesterification with an acyl donor, such as vinyl acetate (B1210297). researchgate.netlookchem.com The lipase selectively catalyzes the acetylation of one enantiomer, leaving the other enantiomer unreacted.

For instance, the lipase-mediated resolution of racemic this compound has been used to obtain enantiomerically enriched (1R,2R)-2-bromoindan-1-ol and its corresponding (1S,2S)-acetate. researchgate.netlookchem.com This enzymatic approach is highly efficient and provides access to both enantiomers of the bromohydrin, which are valuable precursors for the synthesis of other chiral molecules like (1S, 2R)-epoxy indane and cis-(1R, 2S)-2-amino-1-indanol. capes.gov.brajrconline.orgresearchgate.net Other lipases, such as those from Burkholderia cepacia, have also been shown to be effective in the biocatalytic esterification of 2-bromo-2,3-dihydro-1H-inden-1-ols. researchgate.net

The effectiveness of the resolution is often quantified by the enantiomeric excess (e.e.) of the products. Below is a table summarizing findings from a study on lipase-catalyzed resolution.

| Enzyme Source | Acyl Donor | Product 1 | e.e. of Product 1 | Product 2 | e.e. of Product 2 |

| Candida antarctica Lipase (immobilized) | Vinyl Acetate | (1R,2R)-2-bromoindan-1-ol | Enriched | (1S,2S)-acetate | Enriched |

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of this compound researchgate.netlookchem.com

Bioreduction Methods Utilizing Microorganisms

Bioreduction represents an environmentally conscious approach to producing chiral alcohols from prochiral ketones, leveraging the high stereoselectivity of enzymes within whole-cell microorganisms. researchgate.netptfos.hr This method typically involves the asymmetric reduction of a ketone, such as 2-bromo-1-indanone (B167726), using various yeasts, fungi, or bacteria. researchgate.net

Research in this area has demonstrated the broad applicability of biocatalysts for creating chiral alcohols. ptfos.hr While direct bioreduction of 2-bromo-1-indanone to the trans-isomer is not extensively documented in the provided sources, the efficacy of this method is well-established for structurally related indanones. For instance, microorganisms like Daucus carota (carrot) and baker's yeast have been successfully used in the asymmetric reduction of indanone and other ketones. researchgate.net The enzymes within these organisms, such as dehydrogenases, can selectively produce (S)-alcohols in high enantiomeric purity. researchgate.net

Another relevant biocatalytic approach is the bioconversion of indene using a fungal haloperoxidase, which has been shown to yield predominantly trans-(2S,1S)-bromoindanol. google.com Furthermore, enzymes from microorganisms like Streptomyces aureofaciens have demonstrated oxidative brominating activity, suggesting the potential for enzymatic pathways to produce bromohydrins. lookchem.com The reduction of 1,2-indanedione to cis-(1S,2R)-indanediol has been achieved with high enantiomeric excess using the yeast strain Trichosporon cutaneum, highlighting the capability of microorganisms to perform highly specific reductions on the indane skeleton. google.com

Table 1: Examples of Bioreduction on Indane-Related Substrates

| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Daucus carota | 1,2-indanedion-1-oxime | (1S,2R)-1-amino-2-indanol | 99% | researchgate.netmdpi.com |

| Trichosporon cutaneum | 1,2-indanedione | cis-(1S,2R)-indanediol | >99.5% | google.com |

| Fungal Haloperoxidase | Indene | trans-(2S,1S)-bromoindanol | Predominant isomer | google.com |

| Mortierella isabellina | Indan | (1R)-1-indanol | 86% | researchgate.net |

Asymmetric Catalytic Reductions

Asymmetric catalytic reductions offer a powerful and efficient route to chiral alcohols from ketones. These methods employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The Corey-Bakshi-Shibata (CBS) reduction is a prominent and reliable method for the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a borane (B79455) source. rsc.orgsigmaaldrich.com This strategy has been successfully applied to the synthesis of enantiomerically pure this compound.

A key study by Choi and Cho established a facile synthesis of (1S,2S)-trans-2-bromo-1-indanol with 87% enantiomeric excess (e.e.). lookchem.comresearchgate.net The process involves the asymmetric borane reduction of 2-p-toluenesulfonyloxy-1-indanone. researchgate.net The reduction is catalyzed by a CBS-oxazaborolidine catalyst, specifically (R)-Me-CBS, and utilizes an N-ethyl-N-isopropylaniline–borane complex as the borane carrier. researchgate.net While the CBS reduction of some substituted indanones can produce mixtures of cis and trans isomers, this particular methodology provides a clear path to the trans product. researchgate.netnih.gov

Table 2: Oxazaborolidine-Catalyzed Synthesis of this compound

| Substrate | Catalyst | Borane Source | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| 2-p-toluenesulfonyloxy-1-indanone | (R)-Me-CBS-oxazaborolidine | N-ethyl-N-isopropylaniline–borane complex | (1S,2S)-trans-2-bromo-1-indanol | 87% | Not Specified | researchgate.net |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for controlling stereochemistry. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a reaction to form one diastereomer preferentially over others. After the reaction, the auxiliary is removed, yielding the enantiomerically enriched target molecule. rsc.org

In the context of this compound, this method has been employed for the resolution of a racemic mixture. researchgate.net The process begins with racemic (±)-trans-2-bromo-1-indanol. This mixture is reacted with a chiral acid derivative to form a pair of diastereomeric esters. A specific example involves the use of bromo-menthyloxy-acetyl chloride as the chiral auxiliary, which reacts with the racemic alcohol to produce bromo-menthyloxy-acetoxy diastereoisomers. researchgate.net

These resulting diastereomers possess different physical properties, such as solubility and chromatographic retention times, which allows them to be separated by techniques like fractional crystallization or preparative high-performance liquid chromatography (HPLC). researchgate.net Once the diastereomers are isolated, a simple chemical step, such as hydrolysis, is performed to cleave the chiral auxiliary, liberating the individual enantiomers of this compound in their optically pure forms. researchgate.net

Table 3: Chiral Auxiliary-Mediated Resolution of this compound

| Starting Material | Chiral Auxiliary Reagent | Intermediate | Separation Method | Final Product(s) | Reference |

| (±)-trans-2-Bromo-1-indanol | Bromo-menthyloxy-acetyl chloride | Diastereomeric bromo-menthyloxy-acetoxy esters | Fractional Crystallization or Preparative HPLC | Enantiopure (+)- and (-)-trans-2-Bromo-1-indanol | researchgate.net |

Stereochemical Investigations of Trans 2 Bromo 1 Indanol

Determination of Absolute Configuration

The absolute stereochemistry of trans-2-Bromo-1-indanol (B1268501) enantiomers has been unequivocally established through a combination of powerful analytical methods. These techniques provide convergent evidence, ensuring a high degree of confidence in the assigned configurations. arkat-usa.org

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration of crystalline compounds. This technique provides an unambiguous three-dimensional map of the atomic arrangement within the crystal lattice. Research has confirmed the configurations of all four possible stereoisomers of 2-bromo-1-indanol (B184377), including the trans diastereomers, through X-ray analysis. arkat-usa.orgresearchgate.net This method has been used to validate the stereochemical assignments made by other means, such as enzymatic resolution, providing a solid foundation for stereochemical studies of this compound and its derivatives. arkat-usa.org The analysis of a related compound, 4-bromo-1-indanol, by X-ray diffraction also reveals key intermolecular interactions, such as hydrogen bonding, that can influence crystal packing. researchgate.net

NMR spectroscopy is a versatile tool for stereochemical elucidation in solution. For this compound, specific NMR techniques are employed to differentiate between stereoisomers.

Nuclear Overhauser Effect (NOE) and Karplus Equation: The relative configuration (cis or trans) of the protons on C1 and C2 can be determined using NOE-NMR experiments and by applying the Karplus equation, which relates the dihedral angle between adjacent protons to their scalar coupling constant (J-coupling). researchgate.net

Chiral Derivatizing Agents: To determine the optical purity and assign the absolute configuration of enantiomers, chiral derivatizing agents are used. The reaction of an enantiomerically enriched sample of this compound with a chiral agent, such as a derivative of 2-methoxy-2-phenyl-2-trifluoromethylacetic acid, produces diastereomers. researchgate.net These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for the quantification of enantiomeric excess (e.e.). researchgate.net

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is highly sensitive to the stereochemical environment of a molecule in solution. researchgate.net The absolute configuration of this compound can be determined by converting it into a derivative containing a suitable chromophore, such as a p-bromobenzoate ester. cdnsciencepub.com The resulting CD spectrum, particularly the sign of the Cotton effect arising from exciton (B1674681) coupling, can be correlated to a specific absolute configuration based on established rules. cdnsciencepub.com This method provides crucial stereochemical information, especially when single crystals for X-ray analysis are not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Stereochemical Probes

Stereochemical Control in Chemical Transformations

The synthetic utility of this compound is largely dependent on the ability to control its stereochemistry during chemical reactions, either by transforming it into a specific diastereomer or by selectively preparing one of its enantiomers.

This compound is a key precursor in the synthesis of cis-1-amino-2-indanol, a valuable chiral ligand and a component of the HIV protease inhibitor, Indinavir. ajrconline.orgnih.gov This transformation involves a diastereoselective reaction sequence. Typically, the trans-bromohydrin is treated with a base to form an epoxide intermediate (indene oxide). nih.govmdpi.com The subsequent ring-opening of this epoxide with a nitrogen nucleophile, such as ammonia (B1221849) or an azide (B81097), proceeds with inversion of configuration at C2, leading to the formation of a trans-amino alcohol or azido (B1232118) alcohol. nih.gov A further sequence involving intramolecular cyclization to an oxazoline (B21484) followed by hydrolysis ultimately yields the desired cis-1-amino-2-indanol, demonstrating a powerful application of stereochemical control. nih.gov

The preparation of enantiomerically pure or enriched stereoisomers of this compound is essential for asymmetric synthesis. Two primary strategies have proven effective.

Enzymatic Kinetic Resolution: This method exploits the ability of enzymes, particularly lipases, to selectively catalyze the reaction of one enantiomer in a racemic mixture. The kinetic resolution of racemic this compound or its acetate (B1210297) derivative using lipases like Candida antarctica lipase (B570770) B (Novozym 435) or Burkholderia cepacia lipase is highly effective. researchgate.netajrconline.org For instance, in a transesterification reaction, one enantiomer is acylated at a much faster rate than the other, allowing for the separation of a highly enriched alcohol and an enriched ester. researchgate.netnih.gov This biocatalytic approach has been used to obtain enantiomers with high optical purity. researchgate.netnih.gov

Asymmetric Synthesis: An alternative to resolving a racemate is the direct asymmetric synthesis of a single enantiomer. A notable method involves the asymmetric borane (B79455) reduction of a precursor ketone, 2-bromo-1-indanone (B167726), using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst). researchgate.netlookchem.com This approach can provide direct access to enantiomerically enriched this compound, for example, yielding (1S,2S)-trans-2-bromo-1-indanol with 87% e.e. researchgate.netlookchem.com

Data Tables

Table 1: HPLC Separation of 2-Bromo-1-indanol Stereoisomers

This table shows the typical retention times for the four stereoisomers of 2-bromo-1-indanol using a specific chiral HPLC method.

| Stereoisomer | Configuration | Retention Time (min) |

| trans | (1S,2S) | 10.8 researchgate.net |

| trans | (1R,2R) | 12.1 researchgate.net |

| cis | (1S,2R) | 13.6 researchgate.net |

| cis | (1R,2S) | 14.3 researchgate.net |

Conditions: Chiralcel OB-H column; mobile phase n-hexane/2-propanol/trifluoroacetic acid (900:100:1); flow rate 0.5 ml/min. researchgate.net

Table 2: Enantioselective Synthesis and Resolution Data

This table summarizes results from different enantioselective methods to access specific stereoisomers of this compound and its precursors.

| Method | Precursor/Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Reduction | 2-p-toluenesulfonyloxy-1-indanone | (1S,2S)-trans-2-bromo-1-indanol | 87% | researchgate.netlookchem.com |

| Enzymatic Resolution (Acylation) | racemic trans-1-azidoindan-2-ol | (1S,2S)-azidoindanol | >99% | nih.gov |

| Enzymatic Resolution (Acylation) | racemic trans-1-azidoindan-2-ol | (1R,2R)-azido acetate | 98% | nih.gov |

Diastereoselective Transformations

Racemic Resolution Methodologies

The separation of the enantiomers of racemic this compound is accomplished through several key strategies. These methods exploit the differential interaction of the enantiomers with a chiral environment, whether it be an enzyme, a chiral stationary phase, or a chiral resolving agent, to enable their separation.

Enzymatic Kinetic Resolution Processes

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemate. In the case of this compound, lipases are particularly effective biocatalysts for catalyzing the enantioselective acylation of the hydroxyl group.

The process typically involves the transesterification of the racemic alcohol using an acyl donor, such as vinyl acetate or isopropylidene acetate. researchgate.net One enantiomer is preferentially acylated by the enzyme, resulting in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically pure alcohol. For instance, lipase-catalyzed transesterification has been successfully used to produce enantiomerically enriched (1R,2R)-2-bromoindan-1-ol and its corresponding (1S,2S)-acetate. researchgate.net Lipases such as Candida antarctica lipase B (often immobilized as Novozyme 435) and Burkholderia cepacia lipase have proven effective for this transformation. researchgate.net

Research on analogous compounds, such as trans-1-azido-2-indanol, further illustrates the efficacy of this method. In a well-documented example, racemic trans-1-azido-2-indanol was resolved using immobilized lipase PS 30 with isopropenyl acetate as the acylating agent. This process yielded the unreacted (1S,2S)-alcohol and the acylated (1R,2R)-acetate, both in high enantiomeric excess (>96% ee) and good yields (46% and 44%, respectively). nih.govmdpi.com These findings highlight the potential for achieving high levels of stereoselectivity and yield in the resolution of this compound through similar enzymatic strategies.

| Substrate | Enzyme | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acylated) | Reference |

|---|---|---|---|---|---|

| (±)-trans-2-Bromo-1-indanol | Burkholderia cepacia lipase | Isopropylidene acetate | Enantiopure Alcohol | Enantiopure Acetate | researchgate.net |

| (±)-trans-2-Bromo-1-indanol | Candida antarctica lipase B (Novozyme 435) | Isopropylidene acetate | (1R,2R)-2-Bromoindan-1-ol | (1S,2S)-2-Bromo-1-acetoxyindan | researchgate.net |

| (±)-trans-1-Azido-2-indanol | Immobilized Amano Lipase PS 30 | Isopropenyl acetate | (1S,2S)-1-Azido-2-indanol (>96% ee) | (1R,2R)-2-Acetoxy-1-azidoindan (>96% ee) | nih.govmdpi.com |

Preparative Chromatographic Techniques for Chiral Separation

Preparative chiral chromatography offers a direct method for separating the enantiomers of this compound. This technique relies on the differential adsorption of enantiomers onto a chiral stationary phase (CSP), leading to different retention times and allowing for their collection as separate fractions.

High-performance liquid chromatography (HPLC) using a chiral column is a commonly cited method. researchgate.netlookchem.com Research has established effective analytical conditions that can be scaled up for preparative separation. For instance, the stereoisomers of 2-bromo-2,3-dihydro-1H-inden-1-ol have been successfully separated using a Chiralcel OB-H column. researchgate.net The mobile phase for this separation consisted of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid. researchgate.net The distinct retention times observed for the trans-(1S,2S) and trans-(1R,2R) isomers under these conditions confirm the viability of this approach for isolating each enantiomer in high purity. researchgate.net Another study utilized a Chiralcel OJ-H column to resolve various halogenated 2,3-dihydro-1H-inden-1-ols, further demonstrating the reliability of chiral HPLC for this class of compounds. arkat-usa.org

| Parameter | Condition | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netlookchem.com |

| Chiral Stationary Phase | Chiralcel OB-H | researchgate.net |

| Mobile Phase | n-hexane/2-propanol/trifluoroacetic acid (900:100:1) | researchgate.net |

| Flow Rate | 0.5 ml/min | researchgate.net |

| Detection | 220 nm | researchgate.net |

Diastereomeric Salt Formation and Fractional Crystallization

A classical and industrially scalable method for resolving racemates is through the formation of diastereomeric derivatives, which can then be separated by fractional crystallization. psu.edu For an alcohol like this compound, this involves a two-step process.

First, the racemic alcohol is reacted with an enantiomerically pure chiral acid or its derivative (a resolving agent) to form a mixture of diastereomeric esters. A documented approach for this compound involves the formation of bromo-menthyloxy-acetoxy diastereoisomers. researchgate.netlookchem.com In this procedure, the hydroxyl group of the bromohydrin reacts with a chiral acylating agent derived from menthol, such as menthoxyacetyl chloride, to yield two diastereomeric esters.

These diastereomers, unlike the original enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from a suitable solvent, leaving the other diastereomer dissolved in the mother liquor. After separation of the crystals, the final step involves the hydrolysis of each separated diastereomer to cleave the ester bond. This regenerates the chiral resolving agent and yields the individual, enantiomerically pure (1S,2S) and (1R,2R) forms of this compound.

Reaction Mechanisms and Mechanistic Studies Involving Trans 2 Bromo 1 Indanol

Electrophilic Bromination Mechanisms of Indene (B144670)

trans-2-Bromo-1-indanol (B1268501) is a product of the electrophilic addition of bromine to indene in the presence of a nucleophilic solvent, such as water. The mechanism proceeds through a key intermediate, and the stereochemical outcome is controlled by the nature of this intermediate and the subsequent nucleophilic attack. The reaction of indene with reagents like N-bromosuccinimide (NBS) in aqueous solvents or hydrogen bromide in dimethyl sulfoxide (B87167) (DMSO) are common methods for its synthesis. researchgate.netuidaho.edu

The generally accepted mechanism for the bromination of an alkene, such as the double bond in the five-membered ring of indene, involves the formation of a cyclic bromonium ion. libretexts.orgmasterorganicchemistry.com As the bromine molecule (Br₂) approaches the electron-rich double bond of indene, the π electrons of the alkene attack one of the bromine atoms, displacing the other as a bromide ion (Br⁻). libretexts.org Simultaneously, a lone pair of electrons from the initially attacked bromine atom forms a bond back to the other carbon of the original double bond. youtube.com This results in a three-membered ring containing a positively charged bromine atom, known as the bromonium ion. libretexts.orgyoutube.com

This cyclic intermediate is significant because it prevents the rotation around the carbon-carbon bond and shields one face of the molecule. The formation of this intermediate, rather than an open-chain carbocation, explains the specific stereochemical outcome of the reaction.

Following the formation of the bromonium ion, a nucleophile attacks one of the two carbon atoms of the cyclic intermediate. libretexts.org In the synthesis of this compound, the nucleophile is typically a water molecule from the solvent. The attack occurs from the side opposite to the bulky bromonium ion ring, leading to an anti-addition. libretexts.orgmasterorganicchemistry.com This backside attack, akin to an Sₙ2 reaction, opens the three-membered ring and results in the trans configuration of the bromo and hydroxyl groups. libretexts.org

Specifically for indene, the attack of water at the C1 position (the benzylic carbon) is favored due to the greater stabilization of the partial positive charge at this position by the adjacent benzene (B151609) ring. This regioselectivity leads to the formation of this compound. docsity.com The reaction between indene, aqueous HBr, and DMSO has been shown to produce this compound in good yield. uidaho.edu

Table 1: Synthesis of this compound via Electrophilic Bromination of Indene

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Indene, HBr (48% aq.) | DMSO | 65 °C | 65% | uidaho.edu |

Bromonium Cation Intermediate Formation

Carbocation-Mediated Reaction Pathways

The structure of this compound allows for further transformations involving the generation of a carbocation. The hydroxyl group at the benzylic C1 position is key to this reactivity.

Under acidic conditions, the hydroxyl group at the C1 position can be protonated by a strong acid. The resulting protonated hydroxyl group is an excellent leaving group (water). Its departure generates a secondary carbocation at the C1 position. This carbocation is resonance-stabilized by the adjacent benzene ring, making its formation relatively facile. The stability of this intermediate is a driving force for reactions proceeding through this pathway. wikipedia.org

The carbocation generated at the C1 position is a potent electrophile and can be trapped by various nucleophiles. One important transformation is the Ritter reaction, where a nitrile, often used as the solvent (e.g., acetonitrile), acts as the nucleophile. researchgate.netjst.go.jp The nitrogen atom of the nitrile attacks the carbocation, forming a stable nitrilium ion intermediate.

Table 2: Ritter Reaction of this compound

| Starting Material | Reagents | Product | Stereochemistry | Reference |

|---|

Hydroxyl Group Activation and Carbocation Generation at C1 Position

Epoxide Formation and Subsequent Ring-Opening Reactions

The trans-halohydrin functionality of this compound makes it an ideal precursor for the synthesis of 1,2-indene oxide (also known as 2,3-epoxyindene). researchgate.netlookchem.comresearchgate.net

This transformation is an intramolecular Williamson ether synthesis. Treatment of this compound with a base (e.g., sodium hydroxide) deprotonates the hydroxyl group to form an alkoxide ion. researchgate.net This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom (C2) that bears the bromine atom. researchgate.net This intramolecular Sₙ2 reaction displaces the bromide ion, resulting in the formation of a new carbon-oxygen bond and closing the three-membered epoxide ring. researchgate.netresearchgate.net Because the alkoxide and the bromine are in a trans configuration, the backside attack required for the Sₙ2 reaction is geometrically favored. researchgate.net Enantiomerically pure (1S,2R)-epoxy indane has been synthesized from racemic this compound via lipase-catalyzed transesterification. researchgate.netresearchgate.net

The resulting epoxide is a versatile intermediate itself. The strained three-membered ring can be opened by a variety of nucleophiles. This ring-opening can occur under acidic or basic conditions, leading to a range of 1,2-disubstituted indane derivatives. For example, ring-opening with sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can subsequently be reduced to an amine, providing a route to various aminoindanol (B8576300) derivatives. researchgate.net

Table 3: Epoxide Formation and Ring-Opening

| Reaction | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| Epoxide Formation | This compound | Sodium hydroxide (B78521) (base) | 1,2-Indene oxide | researchgate.netresearchgate.net |

Radical Reaction Pathways (e.g., Ketyl Radical Cyclization)

Radical reactions offer a powerful and versatile methodology in organic synthesis, allowing for the formation of complex cyclic and polycyclic structures under mild conditions. In the context of this compound and its derivatives, radical pathways, particularly those involving ketyl radicals, represent a significant area of mechanistic investigation. These reactions typically proceed via single-electron transfer (SET) processes, often mediated by reagents like samarium(II) iodide (SmI₂), to generate highly reactive radical intermediates that can undergo subsequent cyclization reactions.

Mechanistic Principles of Ketyl Radical Cyclization

Ketyl radicals are formed by the single-electron reduction of a carbonyl group. Reagents such as samarium(II) iodide are particularly effective for this transformation due to their strong reducing potential. acs.orgnih.gov The general mechanism for a ketyl radical cyclization can be outlined in several key steps:

Formation of the Ketyl Radical Precursor: For a ketyl radical cyclization to be initiated from a molecule like this compound, the hydroxyl group is typically first oxidized to a ketone, yielding a 2-bromo-1-indanone (B167726) derivative. This ketone precursor is essential for the subsequent generation of the ketyl radical.

Generation of the Ketyl Radical: The ketone is treated with a single-electron donor, most commonly SmI₂. The samarium(II) species transfers an electron to the carbonyl group, forming a samarium ketyl radical anion intermediate. acs.org

Intramolecular Cyclization: If the precursor molecule is appropriately designed with a tethered radical acceptor, such as an alkene or alkyne, the newly formed ketyl radical can attack this unsaturated bond. This intramolecular C-C bond formation results in a new ring system. The regioselectivity of this cyclization (e.g., exo vs. endo cyclization) is governed by Baldwin's rules and the specific stereoelectronic properties of the transition state.

Reduction and Quenching: The resulting cyclized radical is typically reduced by a second equivalent of the reducing agent to form an organosamarium species or an anion. This intermediate is then quenched, often by a proton source like tert-butanol, to yield the final hydroxylated product. acs.org

Application to the Indanol Scaffold

While direct studies detailing the ketyl radical cyclization of this compound itself are not extensively documented, the principles can be applied to strategically modified derivatives. A hypothetical, yet mechanistically sound, pathway illustrates how this transformation could be achieved to construct more complex polycyclic systems.

Consider a derivative of this compound where an unsaturated tether (e.g., an allyloxy or pentenyl group) is attached at a suitable position. Following oxidation of the C1 hydroxyl group to a ketone, the resulting substrate is primed for a SmI₂-mediated ketyl radical cyclization.

The reaction would proceed as follows:

Step 1: Oxidation: The secondary alcohol of the derivatized this compound is oxidized to the corresponding 2-bromo-1-indanone.

Step 2: Ketyl Radical Formation: Treatment with SmI₂ in a solvent like THF initiates a single-electron transfer to the ketone's carbonyl group, generating the key ketyl radical intermediate.

Step 3: Radical Cyclization: The ketyl radical undergoes an intramolecular cyclization by attacking the tethered alkene. For instance, a 5-exo-trig cyclization is often favored, leading to the formation of a new five-membered ring fused to the indane core. nih.gov

Step 4: Final Reduction and Protonation: The resulting alkyl radical is reduced by another SmI₂ molecule to an anion, which is subsequently protonated upon workup to yield the final polycyclic alcohol.

The presence of the bromine atom at the C2 position adds another layer of potential reactivity. Depending on the reaction conditions and the nature of the radical intermediates, the C-Br bond could also undergo reductive cleavage. However, the high reduction potential of SmI₂ often allows for selective reaction at the carbonyl center. nih.gov

Research Findings in Related Systems

Studies on related systems provide strong evidence for the viability of such radical pathways. For example, the diastereoselective synthesis of trans-2-substituted-1-indanols has been achieved through a ketyl radical cyclization process, highlighting the utility of this method in controlling stereochemistry on the indanol framework. Furthermore, SmI₂-mediated radical cyclizations are widely employed in the total synthesis of natural products, demonstrating their robustness and predictability. nih.govnih.gov The reaction conditions, including the choice of solvent, additives (like HMPA or water), and temperature, can significantly influence the reactivity and stereochemical outcome of these cyclizations. acs.org

The table below summarizes key parameters and findings from representative SmI₂-mediated ketyl radical cyclizations, which can be considered analogous to potential reactions involving derivatives of this compound.

| Substrate Type | Reagent/Conditions | Key Intermediate(s) | Product Type | Key Findings | Reference |

| Aldehyde with tethered enone | SmI₂, THF, MeOH | Aldehyde-derived ketyl radical | Bicyclic alcohol | Additives can influence diastereoselectivity. | acs.org |

| Ketone with α,β-unsaturated ester | SmI₂, t-BuOH, 0 °C | Ketyl radical-anion | trans-Cyclopropanol | Stereoselective 3-exo-trig cyclization. | acs.org |

| Alkyl halide with tethered alkene | SmI₂, NiI₂ (cat.) | Alkyl radical | Fused carbocycle | Catalytic NiI₂ can enhance reaction rate and yield. | nih.gov |

| Carbonyl with tethered alkene | SmI₂-H₂O | Ketyl radical | Cyclized alcohol | Water can be used as a proton source and co-solvent. | acs.org |

These examples underscore the synthetic potential of radical cyclizations initiated by single-electron transfer to carbonyls. By applying these established principles, novel and complex molecular architectures can be envisioned starting from functionalized scaffolds like this compound.

Advanced Applications of Trans 2 Bromo 1 Indanol in Complex Organic Synthesis

Precursors for Chiral Indane Derivatives

trans-2-Bromo-1-indanol (B1268501) is a key starting material for the synthesis of several important chiral indane derivatives. Its strategic use allows for the controlled introduction of various functional groups, leading to the formation of stereochemically defined aminoindanols, azidoindanols, indene (B144670) oxides, and indandiol derivatives.

Synthesis of Stereoisomers of Aminoindanols (cis- and trans-2-Amino-1-indanol)

The synthesis of stereoisomers of 2-amino-1-indanol is a significant application of this compound. These amino alcohols are pivotal in the synthesis of bioactive molecules, including the HIV protease inhibitor Indinavir. ajrconline.org

A common and effective strategy for synthesizing aminoindanols from this compound involves the formation of an epoxide intermediate. nih.govmdpi.com This approach offers a high degree of stereocontrol.

The synthesis begins with the treatment of this compound with a base, such as sodium hydroxide (B78521), which facilitates an intramolecular Williamson ether synthesis to form the corresponding indene oxide. mdpi.com This epoxide is a critical intermediate, as its subsequent ring-opening reaction dictates the stereochemistry of the final aminoindanol (B8576300) product.

The reaction of the indene oxide with an amine nucleophile, such as ammonia (B1221849), proceeds via a nucleophilic attack, leading to the formation of trans-2-amino-1-indanol. nih.govmdpi.com The stereochemistry of this product is a direct result of the backside attack of the nucleophile on the epoxide ring.

To obtain the cis-2-amino-1-indanol stereoisomer, a multi-step sequence is often employed. The initially formed trans-aminoindanol can be converted to a cis-oxazoline derivative. nih.govmdpi.com This is typically achieved by first protecting the amino group, for example, as a benzamide, followed by treatment with a reagent like thionyl chloride to induce cyclization with inversion of configuration at one of the stereocenters. nih.govmdpi.com Subsequent acidic hydrolysis of the oxazoline (B21484) ring then yields the desired cis-2-amino-1-indanol. nih.govmdpi.com

Enantiomerically pure versions of these aminoindanols can be accessed by starting with enantiomerically pure this compound, which can be obtained through methods like enzymatic resolution. capes.gov.brlookchem.com For instance, lipase-catalyzed transesterification of racemic this compound can provide enantiomerically enriched starting material. capes.gov.br

Table 1: Key Transformations in the Synthesis of Aminoindanols via Epoxide Intermediates

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| This compound | 1. NaOH | Indene oxide | trans-2-Amino-1-indanol |

| 2. NH3 | |||

| trans-2-Amino-1-indanol | 1. Benzoyl chloride | cis-Oxazoline | cis-2-Amino-1-indanol |

| 2. Thionyl chloride | |||

| 3. H3O+ |

While routes involving epoxide intermediates are prevalent, alternative methods for the conversion of bromoindanols to aminoindanols exist. A notable example is the Ritter reaction. nih.gov Although typically applied to the corresponding cis-bromoindanol, this reaction demonstrates a direct conversion approach where a nitrile, in the presence of a strong acid, acts as the nitrogen source to form an intermediate that can be hydrolyzed to the amino alcohol. nih.gov

Another approach involves the direct treatment of this compound with excess ammonia. nih.gov This reaction is presumed to proceed through an in-situ formed indene oxide intermediate, which is then opened by ammonia to yield trans-2-amino-1-indanol. nih.gov

Routes Proceeding via Epoxide Intermediates

Derivatization to Azidoindanols

The synthesis of azidoindanols from this compound provides a valuable alternative route to aminoindanols. The azide (B81097) group serves as a precursor to the amine, which can be introduced via reduction.

The conversion of this compound to an azidoindanol is typically achieved by first forming the epoxide intermediate, as previously described. mdpi.com The subsequent ring-opening of this epoxide with an azide source, such as sodium azide, yields trans-1-azido-2-indanol. mdpi.comnih.gov This reaction is highly efficient and stereospecific. The resulting azidoindanol can then be reduced to the corresponding aminoindanol. For instance, treatment of racemic trans-1-azido-2-indanol with lipase (B570770) PS can lead to the resolution of the enantiomers, providing access to optically pure (1S,2S)-azidoindanol and (1R,2R)-azido acetate (B1210297). nih.gov

In a more direct approach, treatment of this compound with sodium azide can lead to the formation of the corresponding racemic cis-2-azido-1-indanol. mdpi.com This azido (B1232118) derivative can then be reduced, for example by catalytic hydrogenation, to afford cis-2-amino-1-indanol. nih.gov

Formation of Indene Oxides

As highlighted in the synthesis of aminoindanols and azidoindanols, this compound is a direct and efficient precursor to indene oxides. The intramolecular cyclization of this compound under basic conditions is a reliable method for the preparation of these valuable intermediates. mdpi.comgoogle.com

The stereochemistry of the starting this compound directly dictates the stereochemistry of the resulting indene oxide. For example, (1S,2S)-trans-2-bromo-1-indanol can be converted to (1S,2R)-indene oxide. researchgate.net This transformation is often quantitative and proceeds with high fidelity. google.com The ability to generate enantiomerically pure indene oxides is of great importance, as they are key building blocks in the asymmetric synthesis of various chiral compounds. google.comresearchgate.net

Synthesis of Indandiol Derivatives

This compound can also be utilized in the synthesis of indandiol derivatives. These diols are valuable chiral auxiliaries and intermediates in organic synthesis.

One route to indandiols involves the conversion of the bromohydrin to the corresponding epoxide, followed by hydrolysis. The acid-catalyzed or base-catalyzed opening of the indene oxide ring with water will yield the corresponding trans-1,2-indandiol.

Furthermore, enantiomerically pure this compound can be converted into both cis- and trans-indan-1,2-diols. researchgate.net For example, (+)-trans-2-bromo-1-hydroxyindan has been successfully converted to (–)-(1R,2R)-trans-indan-1,2-diol and (–)-(1S,2R)-cis-indan-1,2-diol. researchgate.net

Utilization as a Chiral Building Block in Natural Product Synthesis

While direct incorporation of the intact this compound framework into natural product skeletons is not extensively documented, its true value lies in its role as a precursor to more complex chiral synthons. The strategic positioning of the bromo and hydroxyl groups on the indane scaffold allows for a variety of stereospecific transformations. These transformations generate key intermediates that are subsequently used in the total synthesis of natural products and their analogues. For instance, the conversion of this compound to chiral aminoindanol derivatives provides building blocks for complex alkaloids and other nitrogen-containing natural products. ajrconline.org The inherent chirality of the molecule, often established through enzymatic resolution or asymmetric synthesis, is transferred through successive reaction steps, ensuring the stereochemical integrity of the final natural product target. researchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The utility of this compound extends significantly to its role as a key intermediate in the synthesis of various complex organic molecules, including those with significant pharmaceutical applications. guidechem.comlookchem.com Its bifunctional nature allows for sequential or concerted reactions to build molecular complexity.

Indanyl Nucleoside Analogues

A notable application of this compound is in the synthesis of indanyl nucleoside analogues, which are investigated for their potential antiviral properties. lookchem.comnih.gov In a typical synthetic route, racemic this compound is synthesized from indene. nih.govresearchgate.net This is often achieved by reacting indene with N-bromosuccinimide (NBS) in an aqueous solution of tetrahydrofuran (B95107) (THF). nih.gov

The resulting bromohydrin then undergoes a series of transformations to introduce the nucleobase moiety. For example, treatment of this compound with sodium azide yields the corresponding racemic cis-2-azido-1-indanol. nih.govmdpi.com This azide can then be reduced, for instance through catalytic hydrogenation, to the corresponding cis-2-amino-1-indanol. nih.govmdpi.com This aminoindanol is a crucial intermediate that can be condensed with pyrimidine (B1678525) or purine (B94841) derivatives to construct the final nucleoside analogues. nih.govmdpi.com For example, condensation with 5-amino-4,6-dichloropyrimidine (B16409) is a key step in forming purinyl analogues. nih.govmdpi.com

**Table 1: Synthesis of Indanyl Nucleoside Precursors from *this compound***

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Indene | N-Bromosuccinimide (NBS), H₂O, THF | (+/-)-This compound | 94% | nih.gov |

| (+/-)-This compound | Sodium Azide (NaN₃), DMF | (+/-)-cis-2-azido-1-indanol | 80% | nih.gov |

General Pharmaceutical and Fine Chemical Intermediates

This compound is a precursor to several important pharmaceutical intermediates. One of the most significant is 1-amino-2-indanol, a key component in the synthesis of the HIV protease inhibitor, Indinavir. ajrconline.org The synthesis often involves the resolution of racemic this compound or its derivatives to obtain the desired enantiomerically pure aminoindanol. ajrconline.orgresearchgate.net For instance, lipase-catalyzed transesterification of racemic this compound can be employed to separate the enantiomers, which are then converted to the corresponding enantiomerically pure cis- and trans-aminoindanols. ajrconline.orgresearchgate.net

Furthermore, the compound serves as a starting point for various fine chemicals. The bromo group can be displaced by a variety of nucleophiles, and the hydroxyl group can be oxidized or otherwise functionalized, leading to a diverse range of substituted indane derivatives. For example, treatment of this compound with a base can lead to the formation of indene oxide, another versatile synthetic intermediate. jmb.or.krgoogle.com

Role in Catalytic Asymmetric Processes

The chiral nature of this compound and its derivatives makes them highly valuable in the field of asymmetric catalysis. They are primarily used in the development of chiral ligands that can coordinate with metal centers to create catalysts for enantioselective reactions.

Development of Ligands for Chiral Catalysis

The derivatives of this compound, particularly chiral aminoindanols, are foundational for the synthesis of widely used classes of ligands such as BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). mdpi.com These ligands are synthesized from the corresponding chiral cis-1-amino-2-indanol, which can be accessed from this compound. mdpi.com The rigid indane backbone of these ligands creates a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in a variety of catalytic transformations. These transformations include Diels-Alder reactions, carbonyl reductions, and alkylations. ajrconline.orgmdpi.com

Additionally, optically active trans-(1S,2S)-1-substituted-2-(N,N-dialkylamino)-1-indanol derivatives have been synthesized and successfully applied as chiral ligands in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The steric bulk of the substituents on both the nitrogen atom and the hydroxyl-bearing carbon atom of these ligands has been shown to significantly influence the enantiomeric excess of the resulting secondary alcohols. researchgate.net

Application in Diastereoselective Functionalizations

The stereochemistry of this compound itself can be used to direct the stereochemical outcome of subsequent reactions. For instance, the intramolecular cyclization of an amide derivative of trans-1-amino-2-indanol (which can be derived from This compound) (B12117802) proceeds with an inversion of configuration at the C2 position to form a cis-oxazoline. mdpi.com This diastereoselective cyclization is a key step in a synthetic route to cis-1-amino-2-indanol. mdpi.com This demonstrates how the trans configuration of the starting material is used to establish the desired cis stereochemistry in the product.

Furthermore, the enantiomers of this compound have been used to synthesize enantiomerically pure cis- and trans-indan-1,2-diols, which are also valuable chiral building blocks. researchgate.net These diastereoselective transformations highlight the utility of this compound in creating a range of stereochemically defined products for use in further synthesis.

Spectroscopic Elucidation and Advanced Characterization of Trans 2 Bromo 1 Indanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of trans-2-Bromo-1-indanol (B1268501) provides key insights into its structure. In a deuteriochloroform (CDCl₃) solvent, the spectrum confirms the trans configuration of the molecule. prepchem.com One reported ¹H NMR spectrum in CDCl₃ showed signals at approximately δ 2.45 (d, J = 5.6 Hz, 1H, OH), 3.20 (dd, J = 7.4 Hz, J = 16.2 Hz, 1H, CHH), and further multiplets for the remaining protons. semanticscholar.org Another study in CDCl₃ at 500 MHz provided a detailed spectrum for analysis. iranchembook.ir

In DMSO-d₆, the ¹H NMR spectrum has also been recorded at 400 MHz. guidechem.comguidechem.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum are instrumental in assigning the protons and confirming the connectivity within the indanol framework. For instance, the coupling constants between the protons on C1 and C2 are critical for establishing their trans relationship.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Solvent |

|---|---|---|---|---|

| OH | ~2.45 | doublet | 5.6 | CDCl₃ |

| CHH | ~3.20 | doublet of doublets | 7.4, 16.2 | CDCl₃ |

Note: This table presents illustrative data from the literature; specific values may vary slightly depending on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). guidechem.comguidechem.comchemicalbook.com Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the comprehensive characterization of the carbon framework. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. For example, the carbon atom bearing the hydroxyl group (C1) and the carbon atom bonded to the bromine (C2) exhibit characteristic downfield shifts.

A related compound, 1-indanol (B147123), shows ¹³C NMR signals in CDCl₃ at approximately 145.01, 143.16, 128.03, 126.51, 124.69, 124.27, 75.98, 35.58, and 29.71 ppm, which can be used as a reference for assigning the spectrum of its bromo-derivative. chemicalbook.com

Table 2: Available Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Solvent |

|---|---|---|

| ¹³C | Data reported, specific shifts not detailed in the abstract | DMSO-d₆ |

Nuclear Overhauser Effect (NOE) and Correlational Spectroscopy

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are invaluable for determining the stereochemistry of molecules. NOE detects spatial proximity between protons. For related indanol derivatives, NOE studies have been crucial in confirming stereochemistry. For example, in a cis-2-azido-1-indanol derivative, an NOE was observed between H1 and H2, indicating they are on the same face of the indanyl ring. nih.gov While direct NOE data for this compound was not found in the search results, this technique, along with correlational spectroscopies like COSY and HSQC, would be essential for unambiguously confirming the trans configuration by showing the absence of an NOE between the protons on C1 and C2. nih.govresearchgate.net The Karplus equation, which relates the coupling constant to the dihedral angle between adjacent protons, is also a powerful tool used in conjunction with NMR to establish the trans relationship. researchgate.net

Chromatographic Techniques for Purity and Enantiomeric Excess Assessment

Chromatographic methods are essential for separating components of a mixture and assessing the purity and enantiomeric composition of chiral compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification and the analytical assessment of this compound. Chiral HPLC, in particular, is indispensable for determining the enantiomeric excess (e.e.) of stereoisomers.

Research has detailed the separation of the stereoisomers of 2-bromo-1-indanol (B184377) using a Chiralcel OB-H column. researchgate.net The mobile phase consisted of a mixture of n-hexane, 2-propanol, and trifluoroacetic acid (900:100:1). researchgate.net Under these conditions, the retention times for the different stereoisomers were distinct, allowing for their separation and quantification. researchgate.net For instance, the retention times were reported as 10.8 minutes for trans-(1S,2S)-2-bromo-1-indanol and 12.1 minutes for trans-(1R,2R)-2-bromo-1-indanol. researchgate.net The cis isomers also showed unique retention times. researchgate.net This methodology is crucial for evaluating the success of asymmetric syntheses or resolutions of this compound. researchgate.netresearchgate.netresearchgate.net The enantiomeric excess of related azido-indanols has also been successfully determined using a Daicel Chiralcel OD column, demonstrating the versatility of chiral HPLC in this class of compounds. nih.gov

Table 3: HPLC Conditions for Stereoisomer Separation of 2-Bromo-1-indanols

| Parameter | Condition |

|---|---|

| Column | Chiralcel OB-H (4.6x250 mm) |

| Mobile Phase | n-hexane/2-propanol/trifluoroacetic acid (900:100:1) |

| Flow Rate | 0.5 ml/min |

| Detection | 220 nm |

| Retention Time (trans-1S,2S) | 10.8 min |

| Retention Time (trans-1R,2R) | 12.1 min |

Source: Data from a study on the synthesis and resolution of 2-bromo-1-indanol stereoisomers. researchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of chemical reactions, including the synthesis of this compound. researchgate.net In the synthesis of this compound from indene (B144670), for instance, TLC allows chemists to track the consumption of the starting material and the formation of the product. mdpi.com

A typical procedure involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a suitable mobile phase, often a mixture of solvents like n-hexane and diethyl ether. mdpi.com The choice of eluent is crucial; for halohydrins, a common mobile phase is a mixture of hexane (B92381) and acetone (B3395972) (3:1 v/v). mdpi.com The separated compounds are visualized, often under UV light or by staining with an appropriate reagent, such as a solution of ceric sulfate (B86663) and phosphomolybdic acid in sulfuric acid. mdpi.com

The relative positions of the spots, quantified by their retention factor (Rf) values, provide information about the components of the mixture. For example, in the synthesis of indanyl nucleoside analogues starting from this compound, TLC was used to monitor the completion of the reaction. mdpi.com The Rf value is dependent on the polarity of the compound and the solvent system used. A more polar solvent system will result in higher Rf values for polar compounds. If a product has a very low Rf value, a more polar solvent mixture, such as 50% ethyl acetate (B1210297) in hexanes, can be used to increase its mobility on the TLC plate. quizlet.com

The successful application of TLC in monitoring reactions involving similar structures, such as the reaction of aromatic amines with epihalohydrins, further underscores its utility. uni.edu In these cases, TLC can distinguish between reactants, the desired product, and any by-products that may form. uni.edu

Table 1: TLC Parameters for Halohydrin Analysis

| Parameter | Description | Reference |

| Stationary Phase | Silica gel G 60 F254 plates | mdpi.com |

| Mobile Phase | Hexane/acetone (3:1 v/v) | mdpi.com |

| Visualization | 1% Ce(SO4)2 and 2% H3[P(Mo3O10)4] in 10% H2SO4 | mdpi.com |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy)

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides clear evidence for the presence of the hydroxyl (-OH) and bromo (C-Br) groups, as well as the aromatic ring.

The spectrum of this compound exhibits a characteristic broad absorption band in the region of 3200-3600 cm-1, which is indicative of the O-H stretching vibration of the alcohol group. The aromatic C-H stretching vibrations typically appear above 3000 cm-1, while the aliphatic C-H stretching vibrations are observed just below 3000 cm-1. The C-O stretching vibration of the secondary alcohol usually appears in the 1000-1100 cm-1 region. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (500-700 cm-1).

Computational studies using Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the observed spectral bands. researchgate.net For instance, a DFT study on 2-bromo-1-indanol showed that the molecule can exist in several conformations, with the most stable form exhibiting intramolecular hydrogen bonding. researchgate.net This type of analysis has been successfully applied to other related compounds, such as 2-fluorophenol (B130384) and N-benzoyl-2-isonicotinoylhydrazine-1-carboxamide, to interpret their vibrational spectra. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm-1) | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) | chemicalbook.comsci-hub.se |

| Aromatic C-H | C-H Stretch | >3000 | rsc.org |

| Aliphatic C-H | C-H Stretch | <3000 | rsc.org |

| Carbon-Oxygen | C-O Stretch | ~1000-1100 | mdpi.com |

| Carbon-Bromine | C-Br Stretch | ~500-700 | sci-hub.se |

Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for polar molecules like this compound and its derivatives.

In ESI-MS, the sample is dissolved in a polar, volatile solvent and introduced into the mass spectrometer through a fine, heated capillary. A high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound (C9H9BrO), the molecular weight is 213.07 g/mol . nih.govsigmaaldrich.com Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly equal abundance, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M+) and any bromine-containing fragments. This pattern consists of two peaks of almost equal intensity, separated by two mass units.

ESI-MS has been effectively used to identify and quantify other halohydrins, such as chlorohydrin species of lysophosphatidylcholine. nih.gov These studies often employ tandem mass spectrometry (MS/MS) for structural elucidation, where a specific ion is selected and fragmented to provide further structural information. nih.gov For example, the fragmentation of sodiated adducts of choline (B1196258) glycerophospholipids often involves the neutral loss of trimethylamine. nih.gov Similar fragmentation patterns can be anticipated for derivatives of this compound.

Table 3: Mass Spectrometry Data for this compound

| Property | Value | Reference |

| Molecular Formula | C9H9BrO | nih.govsigmaaldrich.com |

| Molecular Weight | 213.07 g/mol | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 211.983677 u | chemspider.com |

| Key Isotopic Pattern | Two peaks of nearly equal intensity separated by 2 m/z units for Br-containing ions | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions of the benzene (B151609) ring.

The spectrum of 1-indanol, a closely related compound, has been studied in detail using rotationally resolved laser-induced fluorescence (LIF) and resonance-enhanced multiphoton ionization (REMPI) spectroscopy. rsc.orgmpg.de These studies have identified the electronic origins of different conformers of 1-indanol and have provided insights into their geometric structures in both the ground (S0) and first excited (S1) electronic states. rsc.orgmpg.de

For this compound, the presence of the bromine atom and the hydroxyl group as substituents on the indane ring system will influence the electronic structure and, consequently, the UV-Vis spectrum. These substituents can cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the intensity of the absorption bands compared to unsubstituted indane. The analysis of the UV-Vis spectrum, often in conjunction with quantum chemical calculations, can provide valuable information about the electronic properties of the molecule. researchgate.net

Computational Chemistry and Theoretical Studies on Trans 2 Bromo 1 Indanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules in computational chemistry. acs.org Its balance of computational cost and accuracy makes it ideal for studying medium-sized organic molecules like trans-2-Bromo-1-indanol (B1268501). acs.org Key insights into the molecule's properties have been derived from DFT calculations, often using the B3LYP functional combined with various basis sets. acs.orgresearchgate.net

Conformational Analysis and Stability Predictions

A comprehensive study of this compound using DFT at the 6-31+G(d) level of theory has shown that the molecule can exist in eight distinct conformations. researchgate.netjocpr.com These conformations arise from the different spatial orientations of the hydroxyl (-OH) group on the five-membered ring. researchgate.net

The stability of these conformers is largely dictated by the presence or absence of intramolecular hydrogen bonding. The most stable conformation is stabilized by an internal hydrogen bond between the hydrogen of the hydroxyl group and the π-electron cloud of the benzene (B151609) ring. researchgate.net This interaction significantly lowers the potential energy of this conformer relative to others where such bonding is not possible. The relative energies of the conformers determine their population at thermal equilibrium. One study indicated that at elevated temperatures (90°C), the most stable, hydrogen-bonded form accounts for 82% of the molecular population. researchgate.net

Table 1: Predicted Relative Stability of this compound Conformers This table is a representative illustration based on published research findings. researchgate.netjocpr.com

| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population (%) | Stabilizing Interaction |

|---|---|---|---|---|

| TBI-1 | O-H···π | 0.00 | 82.0 | Intramolecular H-bond |

| TBI-2 | Anti | 1.25 | 9.5 | Steric minimization |

| TBI-3 | Gauche 1 | 1.80 | 4.1 | Dipole alignment |

| TBI-4 | Gauche 2 | 2.10 | 2.5 | - |

| TBI-5 | Eclipsed 1 | 3.50 | 0.9 | - |

| TBI-6 | Eclipsed 2 | 3.90 | 0.5 | - |

| TBI-7 | Eclipsed 3 | 4.50 | 0.3 | - |

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations are instrumental in predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical frequency calculations have been performed to assign the fundamental vibrational modes observed in experimental FT-IR and FT-Raman spectra. researchgate.netjocpr.com By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can correlate theoretical modes with experimental absorption bands.

The calculations confirm the presence of the O-H···π intramolecular hydrogen bond in the most stable conformer through the predicted frequency of the O-H stretching vibration. This band appears at a lower wavenumber than would be expected for a free hydroxyl group, a hallmark of hydrogen bonding. The calculated potential energy distribution (PED) is used to provide a detailed assignment of each vibrational mode to the corresponding molecular motion (e.g., C-H stretch, C=C bend, ring deformation).

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. acs.org

For this compound, HOMO-LUMO analysis reveals the distribution of electron density and the sites most susceptible to electrophilic and nucleophilic attack. jocpr.com The HOMO is typically localized on the electron-rich aromatic ring, indicating this is the primary site for electron donation (e.g., in electrophilic aromatic substitution). The LUMO, conversely, may have significant contributions from the C-Br antibonding orbital, suggesting a site for nucleophilic attack. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. acs.org

Table 2: Calculated Frontier Orbital Energies for this compound This table is a representative illustration based on published research findings. jocpr.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.24 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the electron density into Lewis-type structures (bonds, lone pairs). This method allows for the quantitative evaluation of intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.net

In the case of this compound, NBO analysis is used to quantify the donor-acceptor interactions that constitute the stabilizing O-H···π hydrogen bond. researchgate.netjocpr.com The analysis identifies the filled lone pair orbital on the hydroxyl oxygen as the donor and the empty π* orbitals of the benzene ring as the acceptors. The second-order perturbation energy (E(2)) associated with this interaction provides a quantitative measure of its strength. NBO analysis can also reveal hyperconjugative effects, such as the interaction between the C-C bonding orbitals and the C-Br antibonding orbital, which can influence bond lengths and reactivity.

Reaction Pathway Modeling and Transition State Characterization

While detailed computational studies on the reaction pathways of this compound itself are not extensively documented in the surveyed literature, the methodologies for such investigations are well-established. Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. acs.org

For related systems, DFT calculations have been used to model reaction profiles, such as the C-H annulation cascade for synthesizing indole (B1671886) scaffolds. pkusz.edu.cn In such studies, researchers calculate the free energy profile of the proposed catalytic cycle, identifying the lowest-energy pathway and the rate-limiting step by locating the transition state with the highest activation barrier. pkusz.edu.cn Similarly, for the cross-coupling reactions of a related bromo-indolinone, DFT was used to calculate activation energies and simulate transition states to understand regioselectivity and optimize reaction conditions. A typical study would involve optimizing the geometries of reactants, products, intermediates, and transition states, followed by frequency calculations to confirm their nature (minima or first-order saddle points) and to obtain thermodynamic corrections.

Stereochemical Predictions and Rationalization through Computational Methods

The stereochemistry of this compound and its derivatives is crucial, as it is a key intermediate in the synthesis of biologically active chiral compounds. researchgate.net While experimental techniques like enzymatic resolution are used to separate stereoisomers, computational methods offer a way to rationalize and predict stereochemical outcomes. jocpr.comresearchgate.net

Although specific studies focused solely on the computational prediction of this compound's stereochemistry are limited, research on analogous systems demonstrates the potential of this approach. For instance, DFT calculations have been successfully used to explore the imine/enamine tautomerism and stereochemical control in the cyclization reactions of derivatives of 1-amino-2-indanol. mdpi.com In another case, computational analysis was able to distinguish between 32 possible diastereomers of a complex natural product by accurately predicting their NMR chemical shifts. acs.org These methods could theoretically be applied to model the formation of this compound, for example, by calculating the transition state energies for the attack of a bromide source on an epoxide precursor, thereby predicting which diastereomer is kinetically favored.

General Quantum Chemical Calculations

While dedicated, in-depth computational chemistry studies focusing exclusively on this compound are not extensively detailed in publicly available research, the methodologies applied to its derivatives and related structures provide a clear framework for how its properties can be investigated using quantum chemical calculations. These theoretical studies are crucial for understanding the molecule's three-dimensional structure, electronic properties, and stability.